JR-AB2-011

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

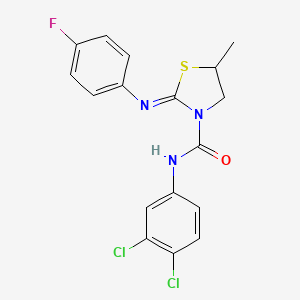

N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2FN3OS/c1-10-9-23(16(24)21-13-6-7-14(18)15(19)8-13)17(25-10)22-12-4-2-11(20)3-5-12/h2-8,10H,9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKNIJKASRGSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=NC2=CC=C(C=C2)F)S1)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of JR-AB2-011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JR-AB2-011 is a small molecule inhibitor that has been investigated for its anti-cancer properties, particularly in glioblastoma and melanoma.[1][2] Its primary mechanism of action is reported as the selective inhibition of the mTORC2 (mechanistic Target of Rapamycin Complex 2) signaling pathway.[3][4][5] This guide provides an in-depth overview of the molecular mechanisms, supporting experimental data, and detailed protocols to facilitate further research and development.

Core Mechanism: Allosteric Inhibition of mTORC2 Assembly

This compound functions as a selective inhibitor of mTORC2 by disrupting the crucial protein-protein interaction between the core components, mTOR (mechanistic Target of Rapamycin) and Rictor (rapamycin-insensitive companion of mTOR).[1][3][4] Unlike ATP-competitive inhibitors that target the kinase domain of mTOR, this compound is believed to bind to Rictor, thereby preventing its association with mTOR and hindering the assembly and activation of the mTORC2 complex.[1] This specific mode of action allows for the selective inhibition of mTORC2-dependent signaling, while leaving the mTORC1 pathway largely unaffected.[1][6]

Downstream Signaling Consequences

The inhibition of mTORC2 by this compound leads to a cascade of downstream effects, primarily through the modulation of key effector proteins:

-

Reduced Akt Phosphorylation: A primary substrate of mTORC2 is the kinase Akt (also known as Protein Kinase B). mTORC2 phosphorylates Akt at serine 473, which is essential for its full activation. By inhibiting mTORC2, this compound leads to a dose-dependent decrease in the phosphorylation of Akt at this site.[3] This, in turn, attenuates Akt-mediated signaling pathways that are critical for cell survival and proliferation.[3]

-

Decreased Cell Migration and Invasion: The mTORC2-Akt signaling axis plays a significant role in regulating the cellular machinery responsible for cell motility. This compound has been shown to reduce the migration and invasion of cancer cells.[3] This is partly attributed to the decreased activity of matrix metalloproteinase 2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in tumor cell invasion and metastasis.[3][4]

-

Induction of Non-Apoptotic Cell Death: While the inhibition of Akt signaling can promote apoptosis (programmed cell death), studies with this compound in melanoma cells have indicated the induction of non-apoptotic cell death pathways.[3]

-

Inhibition of Tumor Growth: In preclinical xenograft models of glioblastoma and melanoma, administration of this compound has demonstrated significant anti-tumor properties, leading to reduced tumor growth and improved survival.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.36 µM | in vitro kinase assay | [1][4] |

| Ki | 0.19 µM | Rictor-mTOR association | [1][3][4] |

Signaling Pathway Diagram

Caption: Signaling pathway of this compound action.

Contrasting Evidence: mTORC2-Independent Effects

Recent research in leukemia and lymphoma cell lines has presented a more nuanced view of this compound's mechanism. In these cell types, this compound was observed to induce rapid metabolic changes, specifically a decrease in cell respiration, that appeared to be independent of mTORC2 inhibition.[2] Key findings from this study include:

-

No Disruption of mTOR-Rictor Interaction: In co-immunoprecipitation experiments, this compound did not prevent the association of mTOR and Rictor in Karpas-299 cells under the tested conditions.

-

Unaltered Akt Phosphorylation: The phosphorylation of Akt at serine 473 was not affected by this compound treatment in these leukemia and lymphoma cell lines.

-

Effects in Rictor-Null Cells: The metabolic effects of this compound were still observed in cells where Rictor had been knocked out, further suggesting an mTORC2-independent mechanism.

These findings suggest that the mechanism of action of this compound may be cell-type specific or that it possesses additional, off-target effects that are more prominent in certain contexts.

Experimental Protocols

Co-Immunoprecipitation to Assess mTOR-Rictor Interaction

This protocol is based on the methodology used to evaluate the effect of this compound on the mTOR-Rictor complex in leukemia cells.

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-coupled agarose or magnetic beads.

-

Incubate the pre-cleared lysate with an anti-mTOR antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads and wash several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against mTOR and Rictor.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Surface Plasmon Resonance (SPR) for Binding Analysis

This generalized protocol describes how SPR could be used to assess the binding of this compound to Rictor, based on the experiments performed with its parent compound.

-

Ligand Immobilization:

-

Immobilize purified recombinant Rictor protein onto a sensor chip surface.

-

-

Analyte Injection:

-

Inject a series of concentrations of this compound over the sensor chip surface.

-

A reference flow cell without immobilized Rictor should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Acquisition and Analysis:

-

Monitor the binding events in real-time by detecting changes in the refractive index.

-

Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) from the kinetic rate constants or from steady-state binding analysis.

-

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's mechanism.

Conclusion

This compound is a promising anti-cancer agent that primarily acts by inhibiting the mTORC2 complex through the disruption of the mTOR-Rictor interaction. This leads to the suppression of downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis. However, emerging evidence suggests the possibility of mTORC2-independent mechanisms in certain cancer types, highlighting the need for further investigation to fully elucidate its complete pharmacological profile. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug developers working with this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

JR-AB2-011: A Technical Guide to a Selective mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, metabolism, and survival. While mTORC1 has been a well-established therapeutic target, the development of selective mTORC2 inhibitors has been a significant challenge. This technical guide provides an in-depth overview of JR-AB2-011, a small molecule identified as a selective inhibitor of mTORC2. This compound exerts its inhibitory effect by disrupting the crucial interaction between Rictor and mTOR, the core components of mTORC2. This guide will detail its mechanism of action, present its inhibitory and cellular activity in quantitative terms, provide detailed experimental protocols for its characterization, and illustrate the relevant signaling pathways. Recent findings suggesting potential mTORC2-independent effects in specific cellular contexts will also be discussed, offering a comprehensive and current perspective on this compound for research and drug development.

Introduction to this compound

This compound is a small molecule compound that has emerged from structure-activity relationship (SAR) analyses of a parent molecule, CID613034, which was initially identified in a high-throughput yeast two-hybrid screen for inhibitors of the Rictor-mTOR interaction.[1] this compound has demonstrated improved potency and anti-cancer properties compared to its predecessor, establishing it as a valuable tool for investigating mTORC2-specific functions and as a potential therapeutic agent.[1]

Mechanism of Action

This compound functions as a selective mTORC2 inhibitor by physically binding to the Rictor subunit, thereby preventing its association with mTOR.[2] This disruption of the Rictor-mTOR interaction is critical for inhibiting the kinase activity of the mTORC2 complex. Consequently, the downstream signaling cascade mediated by mTORC2 is attenuated. The primary and most well-characterized downstream effector of mTORC2 is the serine/threonine kinase Akt (also known as Protein Kinase B). mTORC2-mediated phosphorylation of Akt at serine 473 (Ser473) is a key step for its full activation. By inhibiting mTORC2, this compound leads to a reduction in p-Akt (Ser473) levels.[3]

However, it is important to note that a recent study in 2024 investigating the effects of this compound on leukemia and lymphoma cells reported that the compound induced metabolic changes, specifically a rapid decrease in cell respiration, through a mechanism independent of mTORC2 inhibition.[4][5] In this specific cellular context, this compound did not affect the phosphorylation of Akt at Ser473, nor did it disrupt the Rictor-mTOR interaction.[4][5] These findings suggest that the mechanism of action of this compound may be context-dependent and that it could possess off-target effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular effects.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Description | Reference |

| IC50 | 0.36 µM | Half-maximal inhibitory concentration for mTORC2 activity. | [3] |

| Ki | 0.19 µM | Inhibition constant for the Rictor-mTOR association. | [3] |

Table 2: Cellular Activity of this compound in Glioblastoma and Melanoma Models

| Cell Line(s) | Parameter | Concentration Range | Effect | Reference |

| Glioblastoma (GBM) | Cell Growth | Submicromolar | Significant inhibition | [1] |

| Glioblastoma (GBM) | Motility & Invasiveness | Submicromolar | Significant inhibition | [1] |

| Glioblastoma (GBM) | Apoptosis | Not specified | Enhanced apoptosis | [1] |

| Melanoma (MelJu, MelJuso, MelIm, B16) | Cell Survival & Proliferation | 10 µM - 250 µM (48h) | Significant reduction | [3] |

| Melanoma (MelIm) | p-Akt (Ser473) levels | 50 µM, 250 µM (48h) | Decreased phosphorylation | [3] |

| Melanoma | Migration & Invasion | 50 µM, 250 µM (48-78h) | Significant reduction | [3] |

| Melanoma | MMP2 Activity | 50 µM, 250 µM | Decreased activity | [3] |

Signaling Pathways and Experimental Workflows

The mTOR Signaling Network

The following diagram illustrates the central role of mTOR in cell signaling, highlighting the distinct components and downstream effectors of mTORC1 and mTORC2.

Caption: Simplified overview of the mTOR signaling network.

Mechanism of this compound Action

This diagram illustrates the specific inhibitory action of this compound on the mTORC2 complex.

Caption: this compound selectively inhibits mTORC2 by blocking Rictor-mTOR association.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow to characterize the activity and selectivity of this compound.

Caption: A logical workflow for the comprehensive evaluation of this compound.

Detailed Experimental Protocols

In Vitro mTORC2 Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of immunoprecipitated mTORC2 towards its substrate, Akt.

Materials:

-

Cell lysis buffer (e.g., CHAPS-based buffer)

-

Anti-Rictor antibody

-

Protein A/G magnetic beads

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl2)

-

Recombinant inactive Akt1

-

ATP

-

Anti-phospho-Akt (Ser473) antibody

-

Anti-Akt antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells known to have high mTORC2 activity (e.g., HEK293T) in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation of mTORC2:

-

Incubate the cell lysate with an anti-Rictor antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add recombinant inactive Akt1 as the substrate.

-

Add this compound at various concentrations (and a vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 30 minutes with gentle agitation.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Perform Western blotting using anti-phospho-Akt (Ser473) antibody to detect the kinase activity and an anti-Akt antibody as a loading control.

-

Co-Immunoprecipitation of Rictor and mTOR

This protocol is used to determine if this compound disrupts the interaction between endogenous Rictor and mTOR.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 or CHAPS-based)

-

Anti-Rictor or anti-mTOR antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-

Anti-mTOR and anti-Rictor antibodies for Western blotting

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Lyse the cells in ice-cold non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-Rictor (or anti-mTOR) antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the immunoprecipitates by Western blotting using anti-mTOR and anti-Rictor antibodies to detect the co-precipitated protein. A decrease in the amount of co-precipitated mTOR with a Rictor IP (or vice-versa) in the this compound-treated sample indicates disruption of the interaction.

-

Surface Plasmon Resonance (SPR) for Rictor-JR-AB2-011 Interaction

SPR is used to measure the direct binding of this compound to purified Rictor protein in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified Rictor protein

-

This compound in a suitable buffer (e.g., PBS with a small percentage of DMSO)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Immobilize the recombinant Rictor protein to the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of this compound over the sensor surface.

-

Monitor the binding in real-time as a change in resonance units (RU).

-

Allow for an association phase followed by a dissociation phase where running buffer is flowed over the chip.

-

-

Data Analysis:

-

Analyze the resulting sensorgrams to determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Cell Migration (Scratch) Assay

This assay assesses the effect of this compound on the migratory capacity of adherent cells.

Materials:

-

Adherent cells of interest

-

Culture plates (e.g., 6-well or 12-well)

-

Pipette tips (p200 or p1000)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

-

Creating the Scratch: Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound or a vehicle control.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) over 24-48 hours.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure. A delay in closure in the this compound-treated wells compared to the control indicates an inhibitory effect on cell migration.

Cell Invasion (Transwell) Assay

This assay evaluates the impact of this compound on the ability of cells to invade through an extracellular matrix barrier.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or another basement membrane extract

-

Serum-free and serum-containing media

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Coating the Inserts: Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cells in serum-free medium containing this compound or a vehicle control and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Analysis:

-

Remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Count the number of stained, invaded cells in several microscopic fields to quantify the extent of invasion. A reduction in the number of invaded cells in the this compound-treated group indicates an anti-invasive effect.

-

Western Blotting for Phospho-Akt (Ser473)

This is a standard immunoassay to detect the phosphorylation status of Akt, a direct downstream target of mTORC2.

Materials:

-

Cells treated with this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting equipment and reagents

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total Akt antibody to confirm equal protein loading. A decrease in the ratio of phospho-Akt to total Akt indicates inhibition of mTORC2 signaling.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of mTORC2. Its mechanism of action, centered on the disruption of the Rictor-mTOR interaction, provides a selective means of inhibiting this signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to utilize and further investigate this compound in various contexts. However, the recent emergence of data suggesting potential mTORC2-independent effects underscores the importance of careful experimental design and interpretation of results. Future research should aim to further elucidate these alternative mechanisms and explore the full therapeutic potential of this promising mTORC2 inhibitor.

References

- 1. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of JR-AB2-011 in Blocking Rictor-mTOR Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JR-AB2-011 has emerged as a molecule of interest for its potential to selectively inhibit the mTORC2 complex by targeting the interaction between Rictor and mTOR. This technical guide provides an in-depth analysis of the mechanism, quantitative effects, and experimental protocols related to the action of this compound. While initial studies in glioblastoma and melanoma cell lines have demonstrated its efficacy in disrupting the Rictor-mTOR association and downstream signaling, recent findings in leukemia and lymphoma cell lines present a conflicting view, suggesting cell-type specific responses or alternative mechanisms of action. This document aims to present a comprehensive overview of the current, albeit dichotomous, understanding of this compound's function.

Introduction to mTORC2 and the Rictor-mTOR Interaction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2] While mTORC1 is sensitive to rapamycin and primarily regulates cell growth, proliferation, and metabolism, mTORC2 is generally considered rapamycin-insensitive and is a key regulator of cell survival, metabolism, and cytoskeletal organization. A defining component of mTORC2 is the Rapamycin-Insensitive Companion of mTOR (Rictor). The interaction between Rictor and mTOR is crucial for the structural integrity and kinase activity of the mTORC2 complex. Disruption of this interaction is a key strategy for the specific inhibition of mTORC2 signaling.

This compound: Mechanism of Action

This compound is a small molecule inhibitor designed to specifically block the protein-protein interaction between Rictor and mTOR.[3][4] This targeted disruption is intended to inhibit mTORC2 activity without directly affecting the mTORC1 complex, thus offering a more precise therapeutic intervention with potentially fewer off-target effects compared to dual mTORC1/mTORC2 kinase inhibitors.

The proposed mechanism of action, as elucidated in studies on glioblastoma cells, involves this compound binding to Rictor, which in turn prevents its association with mTOR.[3][4] This disruption of the mTORC2 complex assembly abrogates its kinase activity, leading to a reduction in the phosphorylation of its downstream substrates, most notably Akt at Serine 473.

However, it is crucial to note that a 2024 study on leukemia and lymphoma cell lines did not observe the dissociation of mTOR from Rictor or a decrease in Akt Ser473 phosphorylation upon treatment with this compound.[1][2] The metabolic effects observed in these cells were concluded to be independent of mTORC2 inhibition.[1][2] This highlights a significant area of ongoing research to understand the context-dependent effects of this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in studies where mTORC2 inhibition was observed.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.36 µM | In vitro mTORC2 kinase assay | [5][6] |

| Ki | 0.19 µM | Rictor-mTOR association | [5][6] |

| Kd | 1 µM | JR-AB2-000 (analog) binding to Rictor | [4] |

Table 1: In Vitro Inhibitory Constants of this compound

| Cell Line | Concentration | Duration | Effect on Akt (Ser473) Phosphorylation | Reference |

| MelIm (Melanoma) | 50 µM and 250 µM | 48 h | Inhibition | [7] |

| Glioblastoma Cells | Not specified | Not specified | Inhibition | [3] |

| Jurkat (Leukemia) | Up to 50 µM | Up to 24 h | No effect | [1] |

| Karpas-299 (Lymphoma) | Not specified | 1 h | No disruption of Rictor-mTOR binding | [1] |

Table 2: Cellular Effects of this compound on Akt Phosphorylation and Rictor-mTOR Interaction

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used to investigate the role of this compound.

Co-Immunoprecipitation (Co-IP) for Rictor-mTOR Interaction

This protocol is designed to assess the effect of this compound on the interaction between endogenous mTOR and Rictor.

-

Cell Lysis: Cells are treated with the desired concentration of this compound or vehicle control for the specified duration. Following treatment, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

-

Immunoprecipitation: The protein concentration of the cleared cell lysates is determined. A specific antibody against mTOR is added to the lysates and incubated overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Complex Capture: Protein A/G-coupled agarose or magnetic beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against Rictor and mTOR to detect the co-immunoprecipitated proteins.

Western Blotting for Akt Phosphorylation

This protocol is used to determine the phosphorylation status of Akt at Serine 473, a downstream marker of mTORC2 activity.

-

Cell Treatment and Lysis: Cells are treated with this compound as described above and lysed in a denaturing lysis buffer containing SDS and protease/phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for electrophoresis and subsequently transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt.

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated Akt to total Akt is quantified to assess the effect of the inhibitor.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on mTORC2 kinase activity.

-

Immunoprecipitation of mTORC2: The mTORC2 complex is immunoprecipitated from cell lysates using an anti-Rictor antibody.

-

Kinase Reaction: The immunoprecipitated mTORC2 is incubated with a purified, inactive Akt1 substrate in a kinase reaction buffer containing ATP. The reaction is performed in the presence of varying concentrations of this compound or a vehicle control.

-

Detection of Phosphorylation: The reaction is stopped, and the level of phosphorylated Akt is determined by Western blotting or ELISA using a phospho-Akt (Ser473) specific antibody.

-

IC50 Determination: The concentration of this compound that results in 50% inhibition of Akt phosphorylation is calculated as the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Proposed inhibitory mechanism of this compound on the mTORC2 signaling pathway.

Experimental workflow for Co-Immunoprecipitation to assess Rictor-mTOR interaction.

Discussion and Future Directions

The available data on this compound present a compelling yet complex picture. In certain cancer models, such as glioblastoma and melanoma, it acts as a specific inhibitor of the Rictor-mTOR interaction, leading to the suppression of mTORC2-mediated signaling pathways.[3][4][7] These findings support the continued development of protein-protein interaction inhibitors as a viable strategy for targeting mTORC2.

However, the conflicting results from studies in hematological malignancies underscore the importance of cell context in determining the efficacy and mechanism of action of targeted therapies.[1][2] The lack of mTORC2 inhibition in leukemia and lymphoma cells suggests that either higher concentrations or longer incubation times may be required in these models, or that this compound may have alternative cellular targets that mediate its metabolic effects.

Future research should focus on:

-

Elucidating the structural basis of the this compound interaction with Rictor.

-

Conducting broader screening across a diverse panel of cell lines to map the spectrum of sensitivity and resistance.

-

Investigating potential off-target effects to explain the mTORC2-independent activities observed.

-

Optimizing dosing and treatment schedules in preclinical in vivo models to maximize therapeutic efficacy.

References

- 1. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]

- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

JR-AB2-011: An In-depth Technical Guide on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

JR-AB2-011 is a potent and selective small molecule inhibitor of the mechanistic Target of Rapamycin Complex 2 (mTORC2).[1][2][3][4] It functions by specifically disrupting the crucial protein-protein interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[5][6][7] This targeted disruption leads to the inhibition of mTORC2 kinase activity and the subsequent blockade of its downstream signaling pathways, which are pivotal in regulating cell proliferation, survival, metabolism, and cytoskeletal organization. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows. Recent findings on potential mTORC2-independent effects of this compound are also discussed, offering a complete perspective on its mechanism of action.

Core Mechanism of Action: Inhibition of Rictor-mTOR Association

This compound's primary mechanism of action is the specific inhibition of the mTORC2 complex by preventing the association between Rictor and mTOR.[5][6][7] This selective action leaves the mTORC1 complex, which contains the regulatory subunit Raptor, largely unaffected, thus avoiding the broad cellular effects of dual mTORC1/mTORC2 inhibitors.[4][5]

Surface Plasmon Resonance (SPR) analyses have demonstrated that this compound and its analogs selectively bind to Rictor.[5][6] This binding to Rictor either directly blocks the mTOR binding site or induces a conformational change that allosterically prevents the Rictor-mTOR interaction.[5][6]

Downstream Signaling Pathways

The inhibition of mTORC2 by this compound leads to the modulation of several key downstream signaling cascades, primarily the PI3K/Akt/mTOR pathway and the NF-κB pathway.

The PI3K/Akt/mTOR Pathway

mTORC2 is a key upstream activator of the serine/threonine kinase Akt (also known as Protein Kinase B). Specifically, mTORC2 phosphorylates Akt at serine 473, which is essential for its full activation.[5] Activated Akt, in turn, regulates a multitude of cellular processes.

By inhibiting mTORC2, this compound effectively prevents the phosphorylation of Akt at Ser473, leading to the attenuation of its downstream signaling.[3][5][8] This has been consistently observed in various cancer cell lines, including glioblastoma and melanoma.[5][8] The consequences of reduced Akt activation include:

-

Inhibition of Cell Proliferation and Survival: Decreased Akt signaling leads to reduced cell proliferation and can induce apoptosis.[4][5]

-

Reduced Cell Motility and Invasion: this compound has been shown to decrease the activity of Matrix Metalloproteinase 2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, thereby reducing cancer cell migration and invasion.[3]

-

Phosphorylation of other mTORC2 Substrates: Besides Akt, mTORC2 phosphorylates other substrates like NDRG1 (N-myc downstream regulated gene 1) at Threonine-346 and PKCα (Protein Kinase C alpha) at Serine-657.[5] this compound treatment leads to a reduction in the phosphorylation of these substrates as well.[5]

The NF-κB Pathway

In the context of inflammation, such as in osteoarthritis, mTORC2 signaling has been implicated in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[9][10][11] In human chondrocytes stimulated with interleukin-1β (IL-1β), this compound was shown to prevent the degradation of IκB-α (inhibitor of kappa B alpha) and the subsequent phosphorylation and nuclear translocation of the NF-κB p65 subunit.[9][10][11]

This inhibition of the NF-κB pathway by this compound leads to:

-

Reduced Inflammatory Response: Decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[9][10][11]

-

Decreased Catabolic Activity: Reduced expression of matrix-degrading enzymes like iNOS.[9][10][11]

-

Inhibition of Apoptosis: Lowered expression of pro-apoptotic proteins like Bax and caspase-3.[9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target/System | Reference |

| IC50 | 0.36 µM | mTORC2 | [2][3][4] |

| Ki | 0.19 µM | Rictor-mTOR association | [2][3] |

| Kd (for analog JR-AB2-000) | 1 µM | Rictor binding | [5] |

Table 2: Cellular Effects of this compound in Glioblastoma (GBM) Cells

| Cell Line | Concentration | Effect | Reference |

| U87, LN229 | 1 µM (24h) | Reduced phosphorylation of Akt (Ser473), NDRG1 (Thr346), PKCα (Ser657) | [5] |

| U87, LN229 | Not specified | Enhanced apoptosis | [5] |

| Normal Neurons | Up to 10 mM | No significant cytotoxic effects | [4][5][7] |

Table 3: In Vivo Antitumor Activity of this compound in GBM Xenografts

| Dosing Regimen | Effect | Reference |

| 4 mg/kg/day | Marked inhibition of tumor growth rate | [5][7] |

| 20 mg/kg/day | Marked inhibition of tumor growth rate | [5][7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the downstream signaling pathways of this compound.

Western Blotting

-

Objective: To determine the phosphorylation status and total protein levels of key signaling molecules.

-

Methodology:

-

Cells are treated with this compound at various concentrations and for different durations.

-

Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt (Ser473), total Akt, p-NDRG1, p-PKCα, p-S6K, IκB-α, p-NF-κB p65).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To assess the effect of this compound on the interaction between Rictor and mTOR.

-

Methodology:

-

Cells are transfected with constructs expressing tagged proteins (e.g., myc-Rictor and Flag-mTOR).

-

Cells are treated with this compound.

-

Cell lysates are incubated with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) to pull down the protein and its binding partners.

-

The immunoprecipitated complexes are then analyzed by Western blotting using an antibody against the other tagged protein (e.g., anti-myc antibody).

-

Surface Plasmon Resonance (SPR)

-

Objective: To measure the direct binding affinity of this compound to its target protein.

-

Methodology:

-

Recombinant Rictor, mTOR, or other proteins are immobilized on a sensor chip.

-

This compound or its analogs are flowed over the chip at various concentrations.

-

The binding and dissociation are monitored in real-time to determine the equilibrium dissociation constant (Kd).

-

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and cytostatic effects of this compound.

-

Methodology:

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

-

After a defined incubation period (e.g., 48 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.

-

Proliferation can be measured using methods like BrdU incorporation or cell counting.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells (e.g., LN229 glioblastoma cells) are subcutaneously implanted into immunodeficient mice.

-

Once tumors are established, mice are treated with vehicle control or this compound at different doses via intraperitoneal or oral administration.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors are excised and can be analyzed by Western blotting or immunohistochemistry to assess target engagement.

-

mTORC2-Independent Effects

Recent research has indicated that this compound may exert effects on cellular metabolism that are independent of mTORC2 inhibition, particularly in leukemia and lymphoma cells.[12][13][14] In these cell types, this compound was found to induce a rapid decrease in cell respiration rate.[13][14] Surprisingly, this occurred without a corresponding decrease in Akt Ser473 phosphorylation or dissociation of Rictor from mTOR.[12][13][14] Furthermore, the metabolic effects were still observed in RICTOR-null cells, strongly suggesting an off-target or alternative mechanism of action in this context.[12][13]

These findings highlight the importance of considering cell-type specific responses and potential alternative targets when evaluating the effects of this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that primarily functions by inhibiting the mTORC2 signaling pathway through the disruption of the Rictor-mTOR interaction. This leads to the downstream inhibition of key cellular processes involved in cancer progression and inflammation. The well-documented effects on the PI3K/Akt/mTOR and NF-κB pathways provide a strong rationale for its continued investigation in oncology and inflammatory diseases. However, emerging evidence of mTORC2-independent metabolic effects warrants further exploration to fully understand its complete pharmacological profile. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising mTORC2 inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]

- 6. WO2018187414A1 - Inhibitors of mtor-rictor interactions - Google Patents [patents.google.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mTORC2 inhibition by this compound improves IL-1β-induced inflammation, catabolic response, and apoptosis in human chondrocytes through IκB-α/NF-κB p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mTORC2 inhibition by this compound improves IL-1β-induced inflammation, catabolic response, and apoptosis in human chondrocytes through IκB-α/NF-κB p65 | Cellular and Molecular Biology [cellmolbiol.org]

- 12. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective mTORC2 Inhibitor JR-AB2-011 Attenuates Akt Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of JR-AB2-011, a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2). It focuses on the compound's specific effect on the phosphorylation of Akt, a critical node in cellular signaling pathways frequently dysregulated in cancer. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and laboratory workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The mechanistic target of rapamycin (mTOR) kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2. While mTORC1 is sensitive to rapamycin and primarily regulates cell growth, mTORC2 is largely insensitive to rapamycin and is a key activator of Akt. mTORC2 phosphorylates Akt at serine 473 (Ser473), a crucial step for its full activation.[1][2][3]

This compound has emerged as a selective inhibitor of mTORC2.[4][5] Its mechanism of action involves the specific disruption of the interaction between two key components of the mTORC2 complex: the regulatory subunit Rictor and the catalytic subunit mTOR.[6] By blocking this association, this compound effectively inhibits mTORC2 kinase activity, leading to a downstream reduction in Akt phosphorylation at Ser473 and subsequent attenuation of Akt-mediated signaling.[4][7] This targeted inhibition of the mTORC2-Akt axis makes this compound a valuable tool for studying mTORC2 signaling and a promising candidate for anti-cancer drug development.

Mechanism of Action of this compound

This compound functions as a highly selective inhibitor of mTORC2. Its primary mechanism involves the direct binding to the Rictor subunit of the mTORC2 complex, which sterically hinders its association with the mTOR kinase subunit.[6] This disruption of the Rictor-mTOR interaction is critical for the assembly and activity of a functional mTORC2 complex. Consequently, the kinase activity of mTORC2 is inhibited, leading to a significant reduction in the phosphorylation of its downstream substrates, most notably Akt at the Ser473 residue.[7][8] It is important to note that this compound exhibits high selectivity for mTORC2, with minimal impact on the activity of the mTORC1 complex.[5][6]

References

- 1. Identification of the Novel Interacting Partners of the Mammalian Target of Rapamycin Complex 1 in Human CCRF-CEM and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 8. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

The Selective mTORC2 Inhibitor JR-AB2-011: A Technical Overview for Glioblastoma Multiforme Research

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat human cancers. The intricate signaling networks that drive its growth and resistance to therapy are a primary focus of ongoing research. Among these, the PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism. While mTOR exists in two distinct complexes, mTORC1 and mTORC2, the specific roles and therapeutic potential of targeting mTORC2 in GBM are of particular interest. This document provides a detailed technical guide on JR-AB2-011, a small molecule inhibitor that selectively targets the mTORC2 complex by disrupting the crucial interaction between Rictor and mTOR.

Core Mechanism of Action

This compound is a derivative of CID613034, identified through a high-throughput yeast two-hybrid screen. It functions as a specific inhibitor of mTORC2 activity.[1] Its mechanism of action is not through direct kinase inhibition but by selectively blocking the protein-protein interaction between the Rictor subunit and mTOR, which is essential for mTORC2's integrity and function.[2][3] This specific blockade prevents the phosphorylation of downstream mTORC2 substrates, including AKT at Serine-473, NDRG1 at Threonine-346, and PKCα at Serine-657, without significantly affecting mTORC1 signaling, as evidenced by the stable phosphorylation of the mTORC1 substrate S6K at Threonine-389.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound in the context of glioblastoma multiforme research.

| Parameter | Value | Reference |

| IC50 (mTORC2 Inhibition) | 0.36 µM | [2] |

| Ki (Rictor-mTOR Association) | 0.19 µM | [2] |

| Toxicity in Normal Neurons | No significant cytotoxic effects up to 10 mM | [2][3] |

Table 1: In Vitro Inhibitory Constants and Toxicity of this compound

| Cell Line | IC50 (µM) | Apoptosis Enhancement | Reference |

| Glioblastoma Cells (General) | Markedly reduced compared to parent compound | Enhanced | [4] |

Table 2: Cellular Efficacy of this compound in Glioblastoma Cell Lines

| Treatment Group | Tumor Growth Inhibition | Survival | Reference |

| This compound (4 mg/kg/d) | Significant | Significantly promoted | [2][5] |

| This compound (20 mg/kg/d) | Significant | Significantly promoted | [2][5] |

Table 3: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

Key Signaling Pathway

The primary signaling pathway affected by this compound is the mTORC2 pathway, a critical component of the larger PI3K/AKT/mTOR signaling network.

Caption: The mTORC2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound are provided below.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the phosphorylation status of key proteins in the mTORC1 and mTORC2 signaling pathways following treatment with this compound.

Procedure:

-

Cell Lysis: Glioblastoma cells are treated with this compound or a vehicle control for a specified duration. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT (Ser473), S6K (Thr389), NDRG1 (Thr346), and PKCα (Ser657).

-

Detection: After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of glioblastoma.

Procedure:

-

Cell Implantation: Human glioblastoma cells (e.g., LN229) are subcutaneously injected into the flanks of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups: vehicle control, this compound (e.g., 4 mg/kg/d), and this compound (e.g., 20 mg/kg/d). The treatment is administered for a defined period (e.g., ten consecutive days).

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., every two days) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

-

Survival Analysis: A separate cohort of mice is monitored for overall survival, and the data is plotted as a Kaplan-Meier curve.

-

Immunohistochemistry and TUNEL Assay: At the end of the study, tumors are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies against proliferation markers (e.g., Ki-67). Apoptotic cells are detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

Caption: Workflow for in vivo glioblastoma xenograft studies with this compound.

Conclusion

This compound represents a promising therapeutic agent for glioblastoma multiforme by specifically targeting the mTORC2 complex. Its ability to inhibit the Rictor-mTOR interaction leads to the suppression of key downstream signaling pathways that drive tumor growth, survival, and invasion. The preclinical data demonstrate significant anti-tumor properties both in vitro and in vivo.[1][3] Further investigation into the clinical utility of this compound and other selective mTORC2 inhibitors is warranted to translate these promising preclinical findings into effective treatments for glioblastoma patients.

References

- 1. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]

- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The mTORC2 Inhibitor JR-AB2-011: A Technical Guide for the Study of Melanoma Metastasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge, with a poor prognosis often associated with the development of distant metastases, particularly to the liver. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including melanoma. The mechanistic target of rapamycin (mTOR) exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 has been the focus of many therapeutic strategies, the role of mTORC2 in melanoma metastasis is an area of growing interest. JR-AB2-011 is a novel, selective inhibitor of mTORC2, offering a valuable tool to investigate the specific functions of this complex in melanoma progression and to explore its potential as a therapeutic target.[1] This technical guide provides an in-depth overview of the use of this compound in the context of melanoma metastasis research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on mTORC2 by specifically blocking the interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[1][2][3] This disruption prevents the subsequent activation of mTORC2 and its downstream signaling cascade. The primary consequence of mTORC2 inhibition by this compound in melanoma cells is the reduced phosphorylation of Akt at serine 473 (pAkt-Ser473), a key event in the activation of Akt-mediated survival pathways.[4] Downstream of Akt, this compound has been shown to impair the activation of matrix metalloproteinase 2 (MMP2), a critical enzyme involved in the degradation of the extracellular matrix, which is essential for cell migration and invasion.[1] Additionally, treatment with this compound leads to a decrease in the activation of N-myc downstream-regulated gene 1 (NDRG1), another specific target of mTORC2.[4] The culmination of these effects is a reduction in melanoma cell proliferation, migration, and invasion, as well as the induction of non-apoptotic cell death.[1]

It is important to note that a recent study in leukemia and lymphoma cell lines has suggested that some of the metabolic effects of this compound may occur independently of mTORC2 inhibition, as the researchers did not observe a decrease in pAkt-Ser473 or a disruption of the mTOR-Rictor interaction in their experimental models.[5] This highlights the need for careful validation of the mechanism of action in the specific cellular context under investigation.

Signaling Pathway of this compound in Melanoma Metastasis

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in melanoma.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| mTORC2 Inhibition (IC50) | 0.36 µM | Not specified | [1][2] |

| Rictor-mTOR Association (Ki) | 0.19 µM | Not specified | [1][2] |

| Effective Concentration Range | 10 µM - 250 µM | MelJu, MelJuso, MelIm, B16 | [1] |

| Proliferation Inhibition | Up to 14% reduction at 250 µM | MelIm | [4] |

Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Metastasis Model

| Parameter | Value | Animal Model | Reference |

| Dosage | 20 mg/kg | C57BL/6N mice with B16 melanoma cells | [1] |

| Administration Route | Intraperitoneal (i.p.) | C57BL/6N mice with B16 melanoma cells | [1] |

| Frequency | Daily | C57BL/6N mice with B16 melanoma cells | [1] |

| Outcome | Significant reduction in liver metastasis | Syngeneic murine metastasis model | |

| Tolerability | No severe side effects or weight loss | C57BL/6N mice | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on melanoma metastasis.

Cell Culture and Treatment

-

Cell Lines: Human melanoma cell lines (e.g., MelJu, MelJuso, MelIm) and murine melanoma cell line (B16).

-

Culture Conditions: Grow cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations (e.g., 10 µM to 250 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

Cell Viability and Proliferation Assays

-

MTT Assay (Viability):

-

Seed melanoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for 24-72 hours.

-

Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

BrdU Incorporation Assay (Proliferation):

-

Seed cells in 96-well plates and treat with this compound as described above.

-

During the final 2-4 hours of treatment, add BrdU labeling solution to each well.

-

Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by a colorimetric substrate.

-

Measure the absorbance according to the manufacturer's instructions.

-

Migration and Invasion Assays

-

Transwell (Boyden Chamber) Invasion Assay:

-

Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.

-

Resuspend melanoma cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Add this compound or vehicle control to both the upper and lower chambers.

-

Fill the lower chamber with complete medium (containing FBS) as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invading cells in several random fields under a microscope.

-

Western Blot Analysis for Signaling Pathway Components

-

Culture melanoma cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pAkt (Ser473), total Akt, pNDRG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Melanoma Metastasis Model

-

Animal Model: Use immunocompetent mice, such as C57BL/6N, for syngeneic models with B16 melanoma cells.

-

Tumor Cell Inoculation: Inject B16 melanoma cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the spleen or tail vein of the mice to induce liver or lung metastasis, respectively.

-

This compound Treatment: Begin treatment one day after tumor cell inoculation. Administer this compound (e.g., 20 mg/kg) or vehicle control daily via intraperitoneal injection.

-

Monitoring: Monitor the mice for tumor growth and metastasis formation using in vivo imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or MRI. Monitor animal health and body weight regularly.

-

Endpoint Analysis: At the end of the experiment (e.g., 2-3 weeks), euthanize the mice and harvest the livers and/or lungs. Count the number of metastatic nodules on the organ surface. Tissues can also be processed for histological analysis (e.g., H&E staining) and immunohistochemistry to assess tumor burden and protein expression.

Experimental and Logical Workflows

Workflow for In Vitro Characterization of this compound in Melanoma

Workflow for In Vivo Evaluation of this compound in a Melanoma Metastasis Model

References

- 1. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Integrated Molecular and Clinical Analysis of AKT Activation in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The mTORC2 Inhibitor JR-AB2-011: A Technical Guide to its Mechanism and Induction of Non-Apoptotic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

JR-AB2-011 is a selective small-molecule inhibitor of the mechanistic Target of Rapamycin Complex 2 (mTORC2), a critical signaling hub frequently dysregulated in cancer. By specifically disrupting the protein-protein interaction between Rictor and mTOR, this compound effectively curtails mTORC2's kinase activity, leading to anti-tumor effects in various cancer models, including glioblastoma and melanoma. Notably, in melanoma, this compound has been shown to induce a non-apoptotic form of cell death, presenting a potential therapeutic avenue to bypass apoptosis-resistance mechanisms. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, compiling quantitative data on its cellular effects, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2. While mTORC1 is well-characterized and targeted by rapamycin and its analogs, mTORC2 has emerged as a significant, independent driver of tumorigenesis and metastasis. mTORC2, composed of mTOR, Rictor, mSIN1, and mLST8, directly phosphorylates and activates key effectors such as Akt at Serine 473, Protein Kinase C (PKCα), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).

This compound was identified as a specific inhibitor of mTORC2. Unlike ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2, this compound acts by a distinct mechanism, preventing the crucial association between the Rictor subunit and mTOR, thereby selectively ablating mTORC2's function.[1][2] This specificity allows for the targeted investigation of mTORC2-dependent processes and offers a potential therapeutic strategy with a more focused mechanism of action.

Mechanism of Action of this compound

This compound functions as a highly selective inhibitor of mTORC2. Its primary mechanism involves the direct binding to the Rictor subunit, which sterically hinders its association with mTOR.[1] This disruption is critical, as the Rictor-mTOR interaction is indispensable for the structural integrity and kinase activity of the mTORC2 complex. The inhibition constant (Ki) for this interaction is 0.19 μM.[2][3] Consequently, the downstream phosphorylation of mTORC2 substrates is suppressed.

The most well-documented downstream effect of this compound is the dose-dependent reduction in the phosphorylation of Akt at Serine 473 (pAktSer473).[4][5] This event is a canonical marker of mTORC2 activity. By inhibiting this phosphorylation, this compound effectively attenuates Akt-mediated signaling pathways that promote cell survival, proliferation, and migration. Importantly, this compound does not significantly affect the phosphorylation of mTORC1 substrates, such as S6 Kinase (S6K), at therapeutic concentrations, highlighting its selectivity for mTORC2.[1]

This compound and Non-Apoptotic Cell Death

A significant finding is that this compound induces non-apoptotic cell death in melanoma cell lines.[5] This is substantiated by the observation that treatment with this compound does not lead to the cleavage and activation of Caspase 3, a key executioner caspase in the classical apoptotic pathway.[5]

While the precise non-apoptotic pathway (e.g., necroptosis, ferroptosis, or pyroptosis) has not yet been fully elucidated in the available literature, the circumvention of apoptosis is therapeutically relevant. Many cancers develop resistance to conventional therapies by upregulating anti-apoptotic proteins. By inducing an alternative cell death mechanism, this compound may offer a strategy to eliminate cancer cells that are resistant to apoptosis. Further research is required to identify the specific molecular machinery involved in this non-apoptotic cell death, such as the potential roles of RIPK1/RIPK3/MLKL (necroptosis) or GPX4/ACSL4 (ferroptosis).

Quantitative Data

The biological activity of this compound has been quantified in various assays, summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (mTORC2) | 0.36 µM | In vitro kinase assay | [2][3] |

| Ki (Rictor-mTOR) | 0.19 µM | In vitro binding assay | [2][3] |

Table 2: Effect of this compound on Cell Viability (48h treatment)

| Cell Line | Cancer Type | Concentration | % Viability (Relative to Control) | Reference |

| MelJu | Melanoma | 100 µM | ~70% | [4][5] |

| 250 µM | ~29% | [4][5] | ||

| MelJuso | Melanoma | 100 µM | ~88% | [4][5] |

| 250 µM | ~55% | [4][5] | ||

| MelIm | Melanoma | 100 µM | ~52% | [4][5] |

| 250 µM | ~42% | [4][5] | ||

| B16 | Murine Melanoma | 10 µM | ~63% | [4][5] |

| 250 µM | ~17% | [4][5] | ||

| LN229 | Glioblastoma | 10 µM | Not specified (Significant reduction) | [1] |

Table 3: Effect of this compound on Cell Migration and Invasion

| Assay | Cell Line | Concentration | Duration | Result | Reference |

| Wound Closure | MelJu | 10-250 µM | 72h | Significant dose-dependent inhibition | [4][5] |

| Invasion | MelJuSo | 50-250 µM | 48-72h | Significant dose-dependent reduction | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells (e.g., melanoma or glioblastoma lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).

-

Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for mTORC2 Signaling

This technique is used to detect the levels of total and phosphorylated proteins in the mTORC2 pathway.

-

Cell Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-Rictor, anti-mTOR, anti-Caspase 3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing phosphorylated proteins to their total protein counterparts and other targets to a loading control like β-actin or GAPDH.

Cell Migration - Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells.

-

Create Monolayer: Seed cells in a 6-well plate and grow until they form a confluent monolayer.

-

Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" through the center of the monolayer.

-

Wash: Gently wash the well with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Immediately capture an image of the wound at time 0 using a phase-contrast microscope. Place the plate in an incubator at 37°C.

-

Time-Lapse Monitoring: Acquire images of the same wound field at regular intervals (e.g., every 12 or 24 hours) until the wound in the control well is nearly closed.

-

Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the percentage of the initial area that has been repopulated by cells.

Conclusion and Future Directions